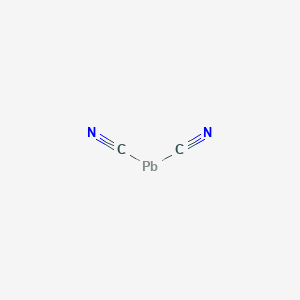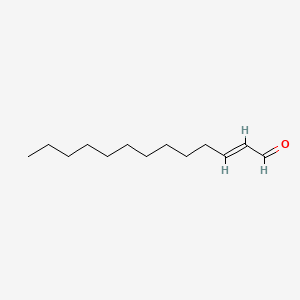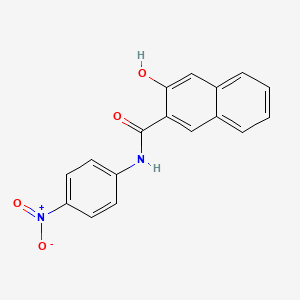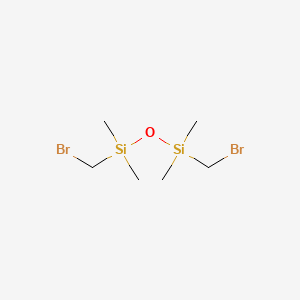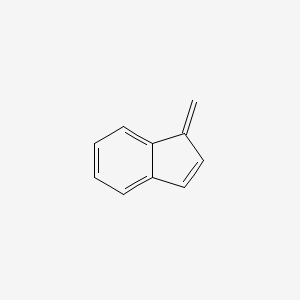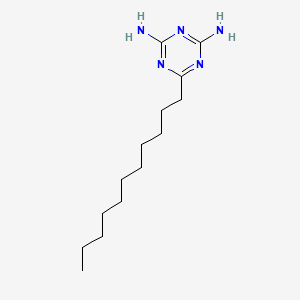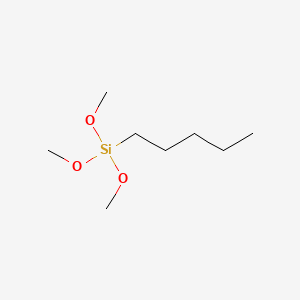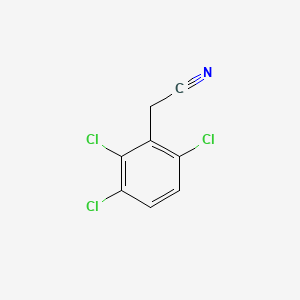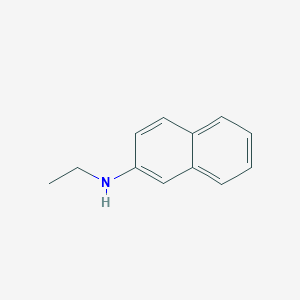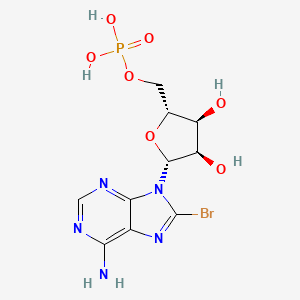
8-Bromo-adenosine-5'-monophosphate
Übersicht
Beschreibung
8-Bromoadenosine 5’-monophosphate (8-Br-AMP) is a brominated derivative of cyclic adenosine monophosphate (cAMP). It is a cell-permeable analog that has greater resistance to hydrolysis by phosphodiesterases than cAMP . This compound is often used in receptor mapping studies and as a starting structure for 8-modified 5’-AMP derivatives and the synthesis of poly-8-bromoriboadenylic acid .
Molecular Structure Analysis
The molecular formula of 8-Br-AMP is C10H13BrN5O7P , with a molecular weight of approximately 426.12 g/mol (anhydrous). Its chemical structure consists of a purine base (adenine) linked to a ribose sugar, with a single monophosphate group attached .
Chemical Reactions Analysis
8-Br-AMP can be phosphorylated to its corresponding 5’-triphosphate form, ppp5’A2’p5’A2’p5’A, when added to cellular extracts containing ATP and an energy-regenerating system . This phosphorylation process is relevant for its biological activity.
Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of 8-Bromo-adenosine-5’-monophosphate:
Receptor Mapping Studies
8-Bromo-adenosine-5’-monophosphate (8-Br-AMP) is used in receptor mapping studies due to its analogical properties to 5’-AMP. It helps in identifying and studying various receptor sites .
Synthesis of Poly-8-bromoriboadenylic Acid
It serves as a starting structure for the synthesis of poly-8-bromoriboadenylic acid, which is important in the study of nucleic acids and their functions .
Endocrine Activity Research
8-Br-AMP has been shown to stimulate endocrine activity in human cytotrophoblasts, affecting the secretion of hormones like hCG and progesterone, which are crucial for pregnancy and reproductive studies .
Inducer of Differentiation in Stem Cells
This compound has potential as an inducer of differentiation in Wharton’s jelly-derived mesenchymal stem cells (WJ-MSCs), which is significant for regenerative medicine and cell therapy research .
Intracellular Calcium Signalling
8-Bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR), a related compound, has peculiar pharmacology that has led to novel hypotheses on the mechanism of intracellular calcium signalling, which is fundamental to understanding cellular processes .
Wirkmechanismus
Target of Action
The primary targets of 8-Bromo-adenosine-5’-monophosphate are cAMP-specific 3’,5’-cyclic phosphodiesterase 4B and Histidine triad nucleotide-binding protein 1 . These proteins play crucial roles in various cellular processes, including signal transduction and nucleotide binding.
Mode of Action
8-Bromo-adenosine-5’-monophosphate interacts with its targets by mimicking the action of cAMP, a key secondary messenger in cells. It is more resistant to hydrolysis by phosphodiesterases than cAMP , which makes it long-acting .
Biochemical Pathways
The compound affects the cAMP-dependent pathway, leading to the activation of protein kinase A . This can result in a variety of downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.
Pharmacokinetics
These could include rapid uptake into cells due to its cell-permeable nature .
Result of Action
The activation of protein kinase A by 8-Bromo-adenosine-5’-monophosphate can lead to a variety of cellular responses. These include inhibition of growth, decrease in proliferation, increase in differentiation, and induction of apoptosis in cultured cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPIJKNXFSPNNY-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50828-34-7 (Parent) | |
| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50946348 | |
| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23567-96-6 | |
| Record name | Adenosine, 8-bromo-, 5'-(dihydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromo-9-(5-O-phosphonopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




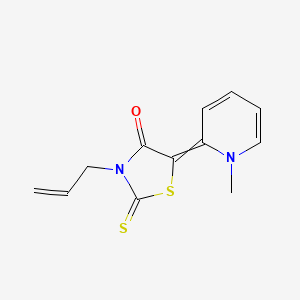

![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
